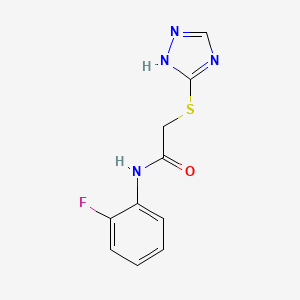

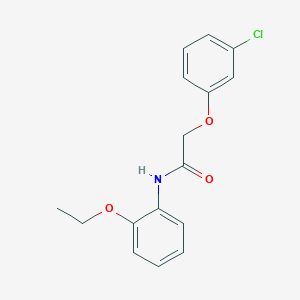

2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The asymmetric synthesis of novel derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, involves several key steps. A notable approach includes the reduction of o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes, followed by the reaction of amines with 2-chloroacetyl chloride and thiobenzimidazole to yield the target compounds with high yields (Łączkowski, 2013).

Molecular Structure Analysis

The molecular structure of derivatives akin to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide has been elucidated through various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis confirm the structures of synthesized compounds, highlighting the importance of the benzimidazole core and substituent groups in defining their chemical behavior (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Compounds featuring the benzimidazole motif, such as 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, exhibit a variety of chemical reactions due to their rich electron system. These reactions include nucleophilic substitution and the formation of complexes with metals, which are critical for their application in creating more complex molecular architectures. The presence of the benzimidazole group contributes significantly to the chemical stability and reactivity of these molecules (Shibuya et al., 2018).

Scientific Research Applications

Corrosion Inhibition

One of the key applications of benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, is in the field of corrosion inhibition. These compounds have been shown to effectively inhibit corrosion in carbon steel within acidic environments, demonstrating high efficiency at low concentrations. Their inhibitory action is attributed to adsorption onto the metal surface, forming a protective layer that reduces corrosion rates significantly (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives also exhibit significant antimicrobial activity. Notably, specific substitutions on the benzimidazole ring enhance their potency against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential for developing new antimicrobial agents based on this scaffold (Chaudhari et al., 2020).

Antioxidant Properties

In the field of lubricants, certain benzimidazole derivatives have been synthesized and tested as antioxidants for local base oil. These compounds were found to improve the oxidation stability of base oils, indicating their potential as effective antioxidants in industrial applications (Basta et al., 2017).

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXACLSEBHSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)